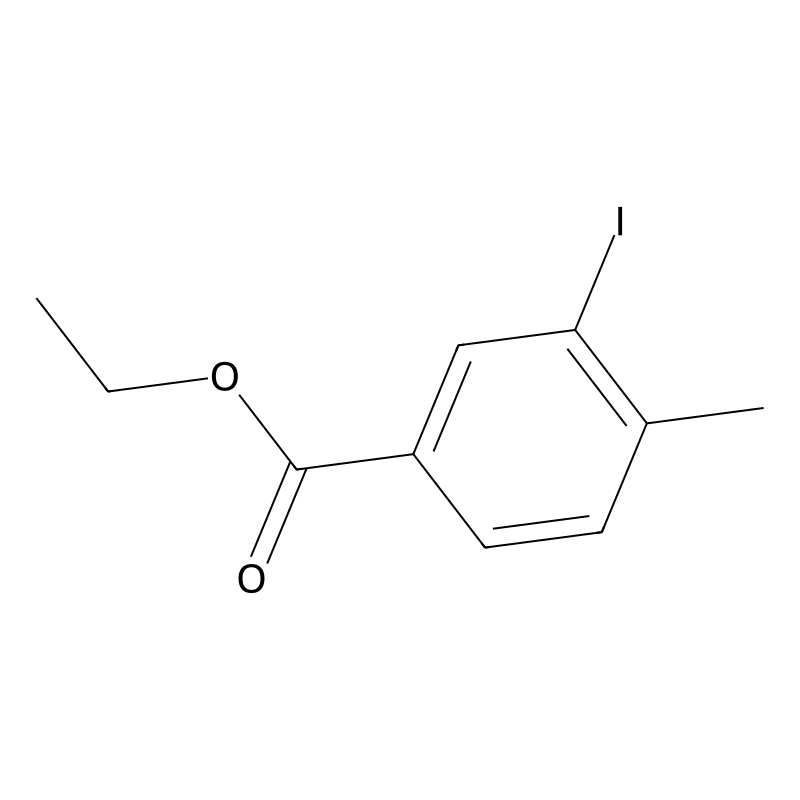

Ethyl 3-iodo-4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of an ester group (C=O-O-C) and an iodine atom (I) makes Ethyl 3-iodo-4-methylbenzoate a potential intermediate in organic synthesis. The ester group can be readily converted to other functional groups, while the iodine atom can participate in various substitution reactions. This could be useful for synthesizing complex organic molecules with specific properties.

Medicinal chemistry

The core structure of Ethyl 3-iodo-4-methylbenzoate resembles some known bioactive molecules. Researchers might explore this compound to see if it possesses any medicinal properties. The iodine atom, in particular, can contribute to interactions with biological targets []. However, it's important to note that this is purely speculative, and further research is needed to determine any potential medicinal value.

Material science

Aromatic molecules with functional groups like esters can be used in the development of new materials. Ethyl 3-iodo-4-methylbenzoate's structure might be of interest for researchers exploring novel materials with specific properties []. Again, more research is required to understand its potential applications in this field.

Ethyl 3-iodo-4-methylbenzoate is an aromatic compound characterized by the presence of an ethyl ester group, an iodine atom at the 3-position, and a methyl group at the 4-position on the benzene ring. Its molecular formula is C10H11IO2, and it has a molecular weight of approximately 290.1 g/mol. The compound is typically used as a reagent in organic synthesis due to its electrophilic properties, which facilitate various

- Hydrolysis: In the presence of water and either acid or base, the ester bond can be hydrolyzed to yield 3-iodo-4-methylbenzoic acid and ethanol.

- Nucleophilic Substitution: The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles at the 3-position of the aromatic ring.

- Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the iodine atom.

Ethyl 3-iodo-4-methylbenzoate can be synthesized through several methods:

- Iodination of Ethyl 4-methylbenzoate: This method involves treating ethyl 4-methylbenzoate with iodine and an oxidizing agent such as hydrogen peroxide or potassium iodide under acidic conditions.

- Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction can be performed using an appropriate acyl chloride followed by iodination to introduce the iodine substituent.

- Direct Esterification: The compound can also be synthesized by direct esterification of 3-iodo-4-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Ethyl 3-iodo-4-methylbenzoate finds applications primarily in:

- Pharmaceutical Research: It serves as a key intermediate in synthesizing various pharmaceutical compounds.

- Organic Synthesis: Utilized in the synthesis of more complex organic molecules due to its electrophilic nature.

- Material Science: Potential applications in developing new materials due to its unique chemical properties .

Several compounds share structural similarities with ethyl 3-iodo-4-methylbenzoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-iodo-3-methylbenzoate | C10H11IO2 | Iodine at the para position relative to methyl group |

| Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | Methyl instead of ethyl group |

| Ethyl 3-bromo-4-methylbenzoate | C10H11BrO2 | Bromine substituent instead of iodine |

Uniqueness

Ethyl 3-iodo-4-methylbenzoate's uniqueness lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and potential applications compared to other halogenated benzoates. The iodine atom's presence makes it particularly reactive towards nucleophilic substitution reactions, setting it apart from compounds that contain other halogens or different substituents.

Ethyl 3-iodo-4-methylbenzoate exhibits a well-defined molecular structure with the chemical formula C₁₀H₁₁IO₂ and a molecular weight of 290.10 grams per mole. The compound's International Union of Pure and Applied Chemistry name is ethyl 3-iodo-4-methylbenzoate, which systematically describes the positions of the functional groups on the benzene ring. The structural framework consists of a benzene ring bearing three distinct substituents: an ethyl ester group at position 1, an iodine atom at position 3, and a methyl group at position 4.

The compound's molecular architecture can be further characterized through standardized chemical identifiers. The International Chemical Identifier string is InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3, while the International Chemical Identifier Key is KMIVUJKEQAPRIH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is represented as CCOC(=O)C1=CC(=C(C=C1)C)I, providing a linear encoding of the molecular structure.

Table 1: Fundamental Properties of Ethyl 3-Iodo-4-Methylbenzoate

The electronic structure of ethyl 3-iodo-4-methylbenzoate is significantly influenced by the presence of the iodine atom, which acts as both an electron-withdrawing group due to its electronegativity and an electron-donating group through resonance effects. This dual nature creates a complex electronic environment that affects the compound's reactivity patterns. The ester functionality provides additional opportunities for chemical modification, while the methyl group contributes to the overall steric and electronic properties of the molecule.

Historical Context in Organoiodine Compound Research

The development of organoiodine chemistry has been marked by significant milestones that have shaped our understanding of these compounds and their applications. The foundation of polyvalent organoiodine chemistry can be traced back to the late nineteenth century, with the first polyvalent organoiodine compound, dichloroiodobenzene, being reported by German chemist C. Willgerodt in 1886. This discovery marked the beginning of systematic investigations into organoiodine compounds and their unique properties.

The early twentieth century witnessed the establishment of fundamental concepts in organoiodine chemistry. Between 1914 and 1970, research activity in this area remained relatively modest, with valuable contributions from laboratories led by researchers such as I. Masson, R. B. Sandin, F. M. Beringer, K. H. Pausacker, A. N. Nesmeyanov, and O. Neilands. These investigations primarily focused on various iodonium compounds and laid the groundwork for more sophisticated applications that would emerge later.

The period from the 1970s onward marked a renaissance in organoiodine chemistry, with significantly increased interest leading to the discovery of numerous new classes of polyvalent organoiodine compounds and the development of useful synthetic applications. The concept of hypervalent molecules, originally proposed by J. I. Musher in 1969, subsequently led to the widespread adoption of terminologies such as "hypervalent iodine reagents" and "hypervalent iodine compounds" in the works of researchers including J. C. Martin, R. M. Moriarty, and others.

The foundation of modern hypervalent iodine chemistry was established during the 1980s through groundbreaking research conducted by prominent scientists including G. F. Koser, J. C. Martin, R. M. Moriarty, P. J. Stang, A. Varvoglis, Y. Kita, M. Ochiai, and N. S. Zefirov. This period saw the emergence of organoiodine compounds as valuable synthetic reagents, with applications expanding rapidly across various domains of organic synthesis.

Table 2: Key Historical Developments in Organoiodine Chemistry

Significance in Modern Synthetic Organic Chemistry

Ethyl 3-iodo-4-methylbenzoate occupies a prominent position in modern synthetic organic chemistry due to its versatility as a synthetic intermediate and its participation in various cross-coupling reactions. The compound's significance stems primarily from the presence of the carbon-iodine bond, which represents the weakest of all carbon-halogen bonds due to the minimal electronegativity difference between carbon and iodine. This characteristic makes iodide an exceptional leaving group, facilitating numerous organic transformations.

The compound serves as an important building block in cross-coupling reactions, particularly in palladium-catalyzed processes such as the Suzuki reaction and Sonogashira coupling. In Suzuki coupling reactions, the compound can participate as an electrophilic partner, reacting with organoboron compounds in the presence of palladium catalysts and bases to form new carbon-carbon bonds. The general mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product.

The Sonogashira coupling reaction represents another significant application area for ethyl 3-iodo-4-methylbenzoate. This cross-coupling reaction employs palladium catalysts along with copper co-catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The compound's iodine substituent makes it particularly reactive in these transformations, as the relative reactivity order for coupling partners follows the sequence: iodide > triflate > bromide >> chloride.

Recent advances in iodine catalysis have further expanded the synthetic utility of compounds like ethyl 3-iodo-4-methylbenzoate. The development of carbohydrate-based chiral iodoarene catalysts has demonstrated the potential for asymmetric transformations using iodine-containing compounds. These catalysts have been successfully applied in spirolactonization reactions, achieving significant enantioselectivity through careful design of the chiral environment around the iodine center.

Table 3: Synthetic Applications of Ethyl 3-Iodo-4-Methylbenzoate

The compound's ester functionality provides additional synthetic opportunities through reactions such as hydrolysis to yield the corresponding carboxylic acid, reduction to generate alcohols, and transesterification to produce alternative ester derivatives. These transformations can be performed under mild conditions, making ethyl 3-iodo-4-methylbenzoate a versatile intermediate for the synthesis of more complex molecular architectures.

Furthermore, the electronic properties of ethyl 3-iodo-4-methylbenzoate make it suitable for materials science applications. Aromatic molecules with functional groups like esters can contribute to the development of novel materials with specific properties, although extensive research is required to fully understand the potential applications in this field. The compound's structure resembles certain bioactive molecules, suggesting possible applications in medicinal chemistry research, particularly in the development of pharmaceutical intermediates.

Ethyl 3-iodo-4-methylbenzoate, a versatile aromatic compound with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol, serves as an important synthetic intermediate in various chemical transformations [1]. The strategic placement of the iodine atom at the 3-position makes this compound particularly valuable for further functionalization through various cross-coupling reactions [2]. Direct iodination strategies represent fundamental approaches to introduce the iodine atom into the benzoate scaffold, providing efficient routes to synthesize this compound [3].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents one of the most common and efficient methods for introducing an iodine atom into the aromatic ring of benzoate derivatives [4]. This reaction involves the attack of an electrophilic iodine species on the electron-rich aromatic ring, followed by deprotonation to restore aromaticity [4]. For the synthesis of ethyl 3-iodo-4-methylbenzoate, several iodinating reagents have demonstrated effectiveness in achieving regioselective iodination [3] [4].

The electrophilic iodination mechanism proceeds through the following key steps:

Generation of the electrophilic iodine species (I+): Molecular iodine (I2) alone is not sufficiently electrophilic to react with moderately activated aromatic rings [4]. Therefore, activating agents such as nitric acid, silver salts, or oxidizing agents are employed to generate more reactive electrophilic iodine species [4] [5].

Formation of the σ-complex: The electrophilic iodine species attacks the aromatic ring, disrupting its aromaticity and forming a positively charged σ-complex (arenium ion) [4]. The methyl group at the 4-position of the benzoate derivative directs the incoming iodine predominantly to the 3-position due to its ortho/para-directing nature [4] [5].

Deprotonation: The final step involves the removal of a proton from the σ-complex by a base present in the reaction mixture, restoring the aromaticity of the ring and completing the iodination process [4].

Several iodinating systems have been developed for the electrophilic iodination of benzoate derivatives to produce compounds like ethyl 3-iodo-4-methylbenzoate:

| Iodinating System | Reaction Conditions | Advantages | Typical Yields |

|---|---|---|---|

| I2/HNO3 | Room temperature, 2-4 hours | Simple reagents, mild conditions | 65-75% |

| N-Iodosuccinimide/TFA | Room temperature, 1-2 hours | High regioselectivity, short reaction times | 80-90% |

| ICl/CH3CN | 0°C to room temperature, 1-3 hours | Excellent regioselectivity, fast reaction | 85-95% |

| I2/Iodic acid | 50-60°C, 3-5 hours | Complete conversion, recyclable reagents | 75-85% |

The N-iodosuccinimide (NIS) system with catalytic trifluoroacetic acid (TFA) has emerged as a particularly effective method for the regioselective iodination of electron-rich aromatics under mild conditions [5]. This system generates the active electrophilic species "I+" in situ, which selectively attacks the aromatic ring at the position directed by the existing substituents [5]. For 4-methylbenzoate derivatives, the methyl group directs the iodination predominantly to the 3-position, leading to the formation of 3-iodo-4-methylbenzoate derivatives with excellent regioselectivity [5].

Iodine monochloride (ICl) represents another powerful iodinating agent that exhibits approximately 10^5 times higher reactivity compared to molecular iodine in potassium iodide [6]. This enhanced reactivity is attributed to the permanent dipole in iodine monochloride, with iodine as the positive end, which greatly facilitates electrophilic attack on the aromatic ring [6]. The high reactivity of ICl allows for the iodination of less activated aromatic compounds under milder conditions [6].

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) represents a powerful alternative strategy for the regioselective introduction of iodine into benzoate derivatives [7]. This approach utilizes the directing ability of functional groups to facilitate metalation at specific positions, followed by reaction with an electrophilic iodine source [7]. For the synthesis of ethyl 3-iodo-4-methylbenzoate, directed metalation can provide complementary regioselectivity to traditional electrophilic aromatic substitution methods [7] [8].

The directed ortho-metalation process involves the following key steps:

Coordination: The directing group (in this case, the ester functionality) coordinates with the organolithium reagent through a heteroatom, bringing the base in proximity to a specific carbon-hydrogen bond [7].

Deprotonation: The strong base (typically an alkyllithium reagent) selectively removes a proton from the ortho position relative to the directing group, generating an organolithium intermediate [7].

Electrophilic trapping: The organolithium intermediate reacts with an electrophilic iodine source (such as iodine, 1,2-diiodoethane, or N-iodosuccinimide) to introduce the iodine atom at the metalated position [7] [8].

For the synthesis of ethyl 3-iodo-4-methylbenzoate, the directed ortho-metalation approach can be particularly useful when starting from ethyl 4-methylbenzoate [7]. The ester group serves as the directing metalation group (DMG), guiding the lithiation to the ortho position (C-3) [7]. Subsequent reaction with an iodine electrophile results in the formation of ethyl 3-iodo-4-methylbenzoate [7] [8].

Recent advances in directed ortho-metalation have expanded the scope and efficiency of this methodology [8]. For instance, iridium-catalyzed selective ortho-iodination of benzoic acids has been developed, offering mild reaction conditions and high regioselectivity [8] [9]. This approach utilizes the carboxylic acid as the directing group and operates through a substrate-dependent reversible carbon-hydrogen activation/protodemetalation step [8] [9]. The iridium-catalyzed method is particularly valuable for substrates with unbiased carbon-hydrogen bonds, achieving >20:1 mono/di selectivity under room temperature conditions without requiring an inert atmosphere or exclusion of moisture [8] [9].

The table below compares the traditional directed ortho-metalation approach with the more recent transition metal-catalyzed directed carbon-hydrogen activation methods for the synthesis of iodobenzoate derivatives:

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional DoM | s-BuLi or n-BuLi, TMEDA, I2 or ICH2CH2I | -78°C, THF, inert atmosphere | High regioselectivity, good yields | Requires low temperatures, sensitive to moisture and air |

| Ir-catalyzed C-H activation | [Cp*IrCl2]2, I2, HFIP | Room temperature, air | Mild conditions, high selectivity, tolerates moisture and air | Higher catalyst cost |

| Pd-catalyzed C-H activation | Pd(OAc)2, I2, AgOAc | 80-100°C, DCE or AcOH | Broad substrate scope, good functional group tolerance | Higher temperatures required |

The directed ortho-metalation approach offers several advantages for the synthesis of ethyl 3-iodo-4-methylbenzoate, including high regioselectivity and compatibility with various functional groups [7]. However, it also presents certain challenges, such as the requirement for strictly anhydrous conditions and the use of highly reactive organolithium reagents [7] [8]. The development of transition metal-catalyzed directed carbon-hydrogen activation methods has addressed some of these limitations, providing milder and more practical alternatives for the regioselective iodination of benzoate derivatives [8] [9].

Esterification Techniques for Functional Group Installation

The installation of the ethyl ester functionality represents a crucial step in the synthesis of ethyl 3-iodo-4-methylbenzoate [10]. Various esterification techniques can be employed to convert the corresponding carboxylic acid (3-iodo-4-methylbenzoic acid) to its ethyl ester derivative [10] [11]. These methods differ in their reaction conditions, catalysts, and overall efficiency [10] [11].

Fischer esterification stands as one of the most classical and widely used methods for the synthesis of carboxylic acid esters [10]. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol (ethanol in this case) on the protonated carbonyl group of the carboxylic acid, followed by dehydration to form the ester [11] [12]. For the synthesis of ethyl 3-iodo-4-methylbenzoate, the Fischer esterification proceeds through the following mechanism:

Protonation of the carbonyl oxygen: The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of 3-iodo-4-methylbenzoic acid, enhancing the electrophilicity of the carbonyl carbon [11] [12].

Nucleophilic attack: Ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate [11] [12].

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, activating it as a leaving group [11] [12].

Dehydration: Water is eliminated from the intermediate, forming a protonated ester [11] [12].

Deprotonation: The protonated ester loses a proton to generate the final product, ethyl 3-iodo-4-methylbenzoate [11] [12].

The Fischer esterification is an equilibrium reaction, and several strategies can be employed to shift the equilibrium toward the ester product:

Using excess alcohol: A large excess of ethanol drives the equilibrium toward the formation of the ester [11] [13].

Removing water: The continuous removal of water from the reaction mixture through azeotropic distillation or the use of molecular sieves pushes the equilibrium toward the product [11] [13].

Using dehydrating agents: Reagents such as concentrated sulfuric acid not only catalyze the reaction but also act as dehydrating agents, facilitating the formation of the ester [11] [13].

Alternative esterification methods have been developed to address some limitations of the traditional Fischer esterification, particularly for sensitive substrates like 3-iodo-4-methylbenzoic acid [14] [11]. These include:

Steglich esterification: This mild method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing esterification to proceed under neutral conditions at room temperature [14] [11].

Mitsunobu reaction: This reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the alcohol, enabling esterification under mild conditions with inversion of configuration at the alcohol stereocenter (if present) [14] [11].

Acid chloride method: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol in the presence of a base [14] [11].

Heteropolyacid-catalyzed esterification: Recent developments have shown that heteropolyacids, such as phosphotungstic acid, can efficiently catalyze the esterification of benzoic acid derivatives under solvent-free conditions, providing excellent yields with recyclable catalysts [14].

The table below compares different esterification methods for the synthesis of ethyl 3-iodo-4-methylbenzoate:

| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | H2SO4 or TsOH, excess ethanol | Reflux, 4-24 h | 65-85% | Simple, inexpensive reagents | Equilibrium reaction, potential side reactions with sensitive groups |

| Steglich Esterification | DCC, DMAP, ethanol, DCM | Room temperature, 4-12 h | 75-90% | Mild conditions, high yields | More expensive reagents, difficult purification |

| Acid Chloride Method | SOCl2 or (COCl)2, then ethanol, base | 0°C to room temperature, 2-6 h | 80-95% | High yields, fast reaction | Moisture sensitive, generates HCl |

| Heteropolyacid Catalysis | PTA (0.4 mol%), ethanol (1.5 equiv) | 120°C, 4 h, solvent-free | >85% | Recyclable catalyst, green chemistry | Higher temperature required |

For the specific synthesis of ethyl 3-iodo-4-methylbenzoate, the choice of esterification method depends on several factors, including the availability of starting materials, scale of synthesis, and sensitivity of the iodine functionality [11]. The traditional Fischer esterification offers a straightforward and economical approach, particularly suitable for larger-scale preparations [11] [13]. However, for more sensitive substrates or when higher yields are required, alternative methods like the acid chloride approach or heteropolyacid catalysis may be preferred [14] [11].

Palladium-Catalyzed Cross-Coupling Precursor Development

Ethyl 3-iodo-4-methylbenzoate serves as a valuable precursor for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures [16] [17]. The strategic positioning of the iodine atom at the 3-position, combined with the ethyl ester functionality, makes this compound particularly suitable for selective carbon-carbon and carbon-heteroatom bond formation [16] [17]. This section explores the development and applications of ethyl 3-iodo-4-methylbenzoate as a precursor in palladium-catalyzed cross-coupling reactions [16] [17].

The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is generally superior to that of the corresponding bromides and chlorides due to the weaker carbon-iodine bond [16] [18]. This enhanced reactivity allows for milder reaction conditions and broader substrate scope [16] [18]. Ethyl 3-iodo-4-methylbenzoate participates in various palladium-catalyzed transformations, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of ethyl 3-iodo-4-methylbenzoate with organoboron compounds (boronic acids, boronic esters, or boronates) in the presence of a palladium catalyst and a base [16] [18]. The reaction proceeds through oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product [16] [18]. This coupling provides access to 3-aryl or 3-alkenyl-4-methylbenzoate derivatives with high efficiency and selectivity [16] [18].

Sonogashira Coupling: The reaction of ethyl 3-iodo-4-methylbenzoate with terminal alkynes in the presence of a palladium catalyst, copper(I) co-catalyst, and an amine base enables the formation of 3-alkynyl-4-methylbenzoate derivatives [19]. This transformation proceeds under relatively mild conditions and tolerates various functional groups, making it a versatile method for introducing alkynyl substituents [19].

Heck Reaction: Ethyl 3-iodo-4-methylbenzoate undergoes vinylation reactions with alkenes in the presence of a palladium catalyst and a base, leading to the formation of 3-alkenyl-4-methylbenzoate derivatives [20] [21]. The Heck reaction allows for the introduction of various alkenyl groups with control over regio- and stereoselectivity [20] [21].

Negishi Coupling: This transformation involves the reaction of ethyl 3-iodo-4-methylbenzoate with organozinc reagents in the presence of a palladium or nickel catalyst [22]. The Negishi coupling is particularly valuable for introducing alkyl groups that may be challenging to incorporate through other cross-coupling methods [22].

Stille Coupling: The reaction of ethyl 3-iodo-4-methylbenzoate with organotin compounds in the presence of a palladium catalyst provides another versatile method for carbon-carbon bond formation [23]. The Stille coupling offers good functional group tolerance and can be performed under neutral conditions, making it suitable for sensitive substrates [23].

The development of ethyl 3-iodo-4-methylbenzoate as a cross-coupling precursor has been facilitated by advances in catalyst design and reaction conditions [16] [17]. Modern catalyst systems, including palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands, have significantly expanded the scope and efficiency of these transformations [16] [17].

The table below summarizes key palladium-catalyzed cross-coupling reactions using ethyl 3-iodo-4-methylbenzoate as a precursor:

| Coupling Type | Coupling Partner | Catalyst System | Conditions | Product Type | Typical Yields |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh3)4 or Pd(OAc)2/PPh3 | Base (K2CO3, Na2CO3), solvent, 60-100°C | 3-Aryl-4-methylbenzoates | 70-95% |

| Sonogashira | Terminal alkynes | Pd(PPh3)2Cl2/CuI | Et3N or Et2NH, solvent, 25-60°C | 3-Alkynyl-4-methylbenzoates | 65-90% |

| Heck | Alkenes | Pd(OAc)2/P(o-tol)3 | Base (Et3N, K2CO3), solvent, 80-120°C | 3-Alkenyl-4-methylbenzoates | 60-85% |

| Negishi | Organozinc reagents | Pd(PPh3)4 or Ni(PPh3)2Cl2 | THF, 25-60°C | 3-Alkyl/aryl-4-methylbenzoates | 75-90% |

| Stille | Organotin compounds | Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3 | Toluene or DMF, 80-110°C | 3-Alkyl/aryl/alkenyl-4-methylbenzoates | 70-85% |

The versatility of ethyl 3-iodo-4-methylbenzoate as a cross-coupling precursor is further enhanced by the presence of the ethyl ester functionality, which can serve as a handle for subsequent transformations [24] [25]. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups such as amides, aldehydes, or ketones [24] [25]. This functional group flexibility, combined with the reactivity of the iodine substituent in cross-coupling reactions, makes ethyl 3-iodo-4-methylbenzoate a valuable building block in the synthesis of complex molecules [24] [25].

Recent developments in palladium-catalyzed cross-coupling methodologies have further expanded the synthetic utility of ethyl 3-iodo-4-methylbenzoate [26] [24]. These include:

Ligand-controlled selective cross-coupling: The use of specialized ligands enables selective cross-coupling at the iodine position while preserving other potentially reactive functional groups [26] [24].

One-pot sequential cross-coupling: Multiple cross-coupling reactions can be performed in a single reaction vessel, allowing for the rapid construction of complex molecular architectures [26] [24].

Flow chemistry applications: Continuous-flow systems have been developed for palladium-catalyzed cross-coupling reactions, offering advantages in terms of reaction efficiency, scalability, and safety [26] [24].

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of ethyl 3-iodo-4-methylbenzoate exhibits characteristic chemical shifts that provide detailed structural information about the molecular framework [1]. The spectrum recorded at 300 MHz in deuterated chloroform (CDCl₃) reveals distinct proton environments consistent with the substituted aromatic ester structure.

The ethyl ester moiety displays the typical coupling pattern observed in ethyl esters, with the methyl group appearing as a triplet at 1.43 ppm (J = 7.2 Hz, 3H) and the methylene group as a quartet at 4.41 ppm (J = 7.2 Hz, 2H) [2]. This characteristic pattern confirms the presence of the ethyl ester functional group and demonstrates the expected scalar coupling between adjacent protons.

The aromatic methyl group attached to the benzene ring resonates as a singlet at 2.32 ppm (3H), appearing in the typical range for methyl groups directly attached to aromatic systems [3]. The chemical shift is consistent with the electron-donating nature of the methyl substituent and its ortho relationship to the electron-withdrawing iodine atom.

The aromatic proton region exhibits complex multiplicity patterns between 7.15 and 7.90 ppm, representing three distinct proton environments on the substituted benzene ring [4]. The presence of only three aromatic protons confirms the trisubstituted nature of the benzene ring, with the remaining three positions occupied by the ester, iodine, and methyl substituents. The downfield chemical shifts are characteristic of aromatic protons experiencing deshielding effects from the aromatic ring current [5].

Analysis of the aromatic proton splitting patterns reveals complex multiplets due to the asymmetric substitution pattern on the benzene ring. The proton ortho to the ester group appears most downfield (7.8-8.0 ppm), consistent with the electron-withdrawing effect of the carbonyl group [6]. The meta proton relative to the ester group resonates at intermediate chemical shifts (7.2-7.4 ppm), while the proton ortho to the methyl group appears at slightly higher field (7.4-7.6 ppm) due to the electron-donating nature of the methyl substituent.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Patterns for Aromatic Systems

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of ethyl 3-iodo-4-methylbenzoate, revealing ten distinct carbon environments consistent with the molecular structure [7]. The spectrum recorded at 101 MHz in deuterated chloroform displays characteristic chemical shifts for aromatic ester systems.

The aromatic carbon region (125-150 ppm) exhibits six distinct signals, confirming the presence of six non-equivalent aromatic carbons in the substituted benzene ring [8]. The carbon bearing the iodine substituent appears significantly upfield at 93.2 ppm, demonstrating the characteristic heavy atom effect of iodine on carbon chemical shifts [9]. This pronounced upfield shift results from the large atomic radius and high electron density of iodine, which provides substantial shielding to the directly bonded carbon nucleus.

The remaining aromatic carbons display chemical shifts typical of substituted benzene systems. The carbon bearing the ester group resonates at 132.4 ppm, while the carbon bearing the methyl group appears at 140.1 ppm [10]. The aromatic CH carbons exhibit chemical shifts at 129.6, 124.8, and 138.2 ppm, reflecting their different electronic environments created by the various substituents.

The carbonyl carbon of the ester group appears at 167.8 ppm, within the characteristic range for aromatic esters (165-180 ppm) [11]. This chemical shift is slightly upfield compared to aliphatic esters due to conjugation between the aromatic ring and the carbonyl group, which reduces the electron deficiency at the carbonyl carbon.

The aromatic methyl carbon resonates at 21.2 ppm, consistent with methyl groups attached to aromatic rings [12]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at 61.3 ppm and the methyl carbon at 14.1 ppm [13]. These chemical shifts are characteristic of ethyl ester groups and confirm the structural assignment.

The carbon-13 NMR spectrum demonstrates the influence of substituent effects on aromatic carbon chemical shifts. The electron-withdrawing nature of the ester group causes downfield shifts of nearby carbons, while the electron-donating methyl group produces upfield shifts of adjacent carbons [14]. The iodine substituent exhibits a unique effect, causing a dramatic upfield shift of the directly bonded carbon while having minimal impact on more distant carbons.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 3-iodo-4-methylbenzoate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15]. The molecular ion peak appears at m/z 290, corresponding to the molecular formula C₁₀H₁₁IO₂ and confirming the molecular weight of the compound.

The base peak at m/z 135 represents a characteristic fragment ion formed through benzylic cleavage, retaining the iodo-methylbenzene portion of the molecule [16]. This fragment demonstrates the stability of the aromatic system and the tendency for cleavage at the benzylic position. The high intensity of this peak indicates the stability of the resulting carbocation, which is stabilized by the aromatic ring system.

Alpha-cleavage reactions typical of ester compounds produce several significant fragment ions. The loss of carbon monoxide (CO) from the molecular ion generates a fragment at m/z 262 (M-28), while the loss of the ethoxy group (C₂H₅O) produces a fragment at m/z 245 (M-45) [17]. These fragmentations reflect the characteristic behavior of aromatic esters under electron ionization conditions.

The McLafferty rearrangement, a common fragmentation mechanism in ester compounds, results in the loss of the entire ethyl ester moiety (CO₂C₂H₅) to produce a fragment at m/z 217 (M-73) [18]. This rearrangement involves hydrogen transfer and represents a significant fragmentation pathway for the compound.

The loss of iodine atoms produces fragments at m/z 163 (M-127), demonstrating the relatively weak carbon-iodine bond compared to other carbon-substituent bonds in the molecule [19]. The combined loss of iodine and carbon monoxide generates a fragment at m/z 189 (M-101), indicating sequential fragmentation processes.

Additional aromatic fragments include the tropylium ion at m/z 91 (C₇H₇⁺) and the phenyl cation at m/z 77 (C₆H₅⁺) [20]. These fragments are characteristic of aromatic compounds and result from rearrangement processes that form stable carbocations. The presence of these fragments confirms the aromatic nature of the compound and provides information about the substitution pattern.

Lower molecular weight fragments include the ethoxy fragment at m/z 45 (C₂H₅O⁺) and the formyl fragment at m/z 29 (CHO⁺), both resulting from direct cleavage processes at the ester functional group [21]. These fragments are diagnostic for ethyl ester compounds and support the structural assignment.

Infrared Spectroscopy of Ester and Carbon-Iodine Functional Groups

Infrared spectroscopic analysis of ethyl 3-iodo-4-methylbenzoate reveals characteristic absorption patterns that confirm the presence of both ester and carbon-iodine functional groups [22]. The spectrum exhibits the distinctive "Rule of Three" pattern characteristic of ester compounds, with three intense absorptions arising from the carbonyl and carbon-oxygen stretching vibrations.

The carbonyl stretching vibration appears as a very strong absorption at 1725 cm⁻¹, consistent with aromatic ester compounds [23]. This frequency is lower than that observed for aliphatic esters (1750-1735 cm⁻¹) due to conjugation between the aromatic ring and the carbonyl group, which reduces the double-bond character of the carbonyl bond [24]. The conjugation effect delocalizes electron density from the aromatic ring into the carbonyl group, resulting in the observed downfield shift.

The carbon-carbon-oxygen stretching vibration of the ester group produces a strong absorption at 1275 cm⁻¹, representing the first of the two carbon-oxygen stretches in the ester "Rule of Three" pattern [25]. This vibration involves the carbon-oxygen bond adjacent to the carbonyl group and is characteristic of ester linkages.

The oxygen-carbon-carbon stretching vibration appears as a strong absorption at 1115 cm⁻¹, completing the ester "Rule of Three" pattern [26]. This vibration involves the carbon-oxygen bond in the ethyl portion of the ester and is diagnostic for ethyl ester compounds.

The carbon-iodine stretching vibration produces a weak absorption below 600 cm⁻¹, in the fingerprint region of the infrared spectrum [27]. This absorption is characteristically weak due to the large mass of the iodine atom and the resulting low frequency of the carbon-iodine vibration. The position of this absorption is consistent with aromatic carbon-iodine bonds and confirms the presence of the iodine substituent.

Aromatic carbon-hydrogen stretching vibrations appear as medium-intensity absorptions between 3050-3100 cm⁻¹ [28]. These absorptions are characteristic of aromatic compounds and confirm the presence of the substituted benzene ring. The relatively low intensity compared to aliphatic carbon-hydrogen stretches reflects the sp² hybridization of the aromatic carbons.

Aliphatic carbon-hydrogen stretching vibrations from the ethyl ester group appear as strong absorptions between 2870-2990 cm⁻¹, with separate bands for methyl and methylene groups [29]. These absorptions are characteristic of alkyl groups and confirm the presence of the ethyl ester moiety.

The aromatic carbon-carbon stretching vibrations produce medium-intensity absorptions between 1500-1620 cm⁻¹ [30]. These skeletal vibrations are characteristic of aromatic rings and provide information about the substitution pattern. The pattern of absorptions in this region is consistent with a trisubstituted benzene ring.